molecular formula C25H25ClN2O4 B11140257 (2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide

(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide

Cat. No.: B11140257
M. Wt: 452.9 g/mol
InChI Key: OLOLBLYPHQEEMI-QNGOZBTKSA-N
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Description

(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling to form the desired compound. Common reagents used in these reactions include tert-butylamine, 3-chlorophenylboronic acid, and 4-methoxybenzoyl chloride. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can produce amines .

Scientific Research Applications

(2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-N-tert-butyl-3-[5-(3-chlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Properties

Molecular Formula

C25H25ClN2O4

Molecular Weight

452.9 g/mol

IUPAC Name

N-[(Z)-3-(tert-butylamino)-1-[5-(3-chlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C25H25ClN2O4/c1-25(2,3)28-24(30)21(27-23(29)16-8-10-19(31-4)11-9-16)15-20-12-13-22(32-20)17-6-5-7-18(26)14-17/h5-15H,1-4H3,(H,27,29)(H,28,30)/b21-15-

InChI Key

OLOLBLYPHQEEMI-QNGOZBTKSA-N

Isomeric SMILES

CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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